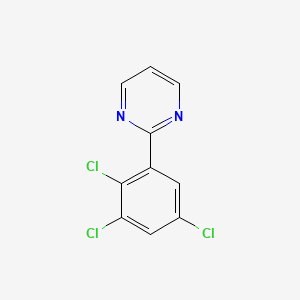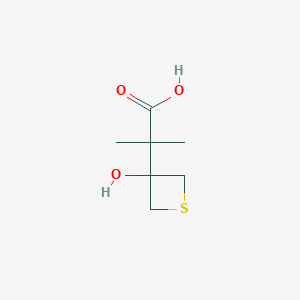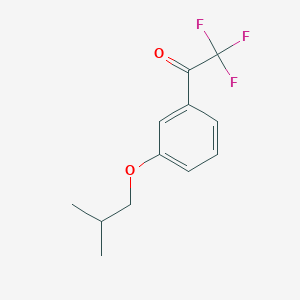
2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H13F3O2. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, with an isobutoxyphenyl substituent. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone typically involves the reaction of 3-isobutoxybenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
化学反应分析
Types of Reactions: 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-isobutoxyphenyl)ethanol.
Substitution: Formation of substituted ethanone derivatives.
科学研究应用
2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to active sites and inhibit enzymatic activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity.
相似化合物的比较
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the isobutoxyphenyl substituent.
1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group attached to a piperidine ring.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Features both trifluoromethyl and phenyl groups.
Uniqueness: 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone is unique due to the presence of the isobutoxyphenyl group, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and specificity in chemical and biological applications, making it a valuable compound in various fields of research.
属性
分子式 |
C12H13F3O2 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[3-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H13F3O2/c1-8(2)7-17-10-5-3-4-9(6-10)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3 |
InChI 键 |
JLFFTFALVJVJIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


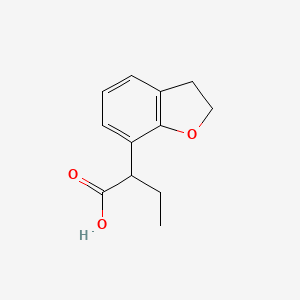
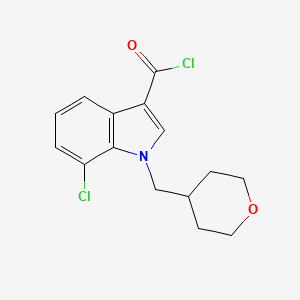
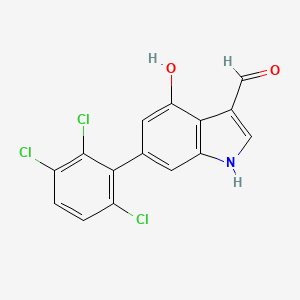
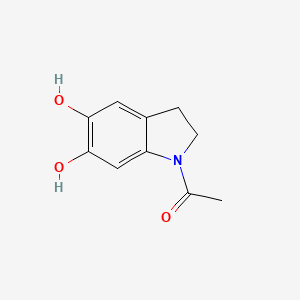
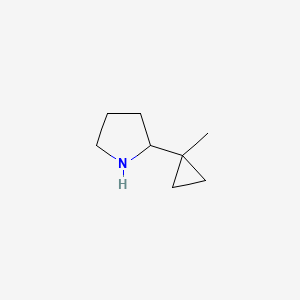
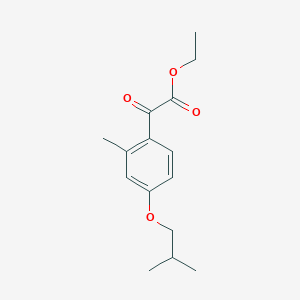

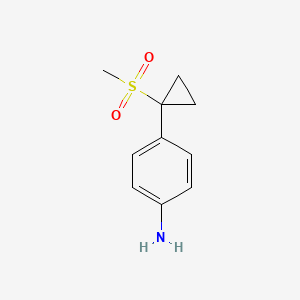
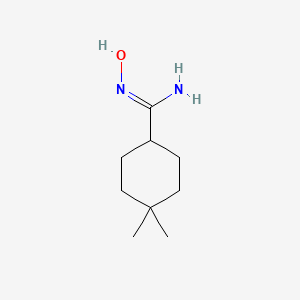
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)


